molecular formula C16H14F3N3O3 B11437966 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11437966
M. Wt: 353.30 g/mol
InChI Key: YQIHIWHAMDEUSQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the trifluoromethyl group also enhances the compound’s potential as a pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins by increasing lipophilicity and metabolic stability. This compound may act as an inhibitor of enzymes or as a modulator of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to its combination of the pyrido[2,3-d]pyrimidine core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a pharmacophore and its versatility in various scientific applications.

Properties

Molecular Formula

C16H14F3N3O3

Molecular Weight

353.30 g/mol

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C16H14F3N3O3/c1-21-13-12(14(24)22(2)15(21)25)10(7-11(23)20-13)8-3-5-9(6-4-8)16(17,18)19/h3-6,10H,7H2,1-2H3,(H,20,23)

InChI Key

YQIHIWHAMDEUSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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